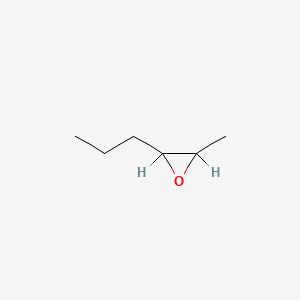

2-Methyl-3-propyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

6124-90-9 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-methyl-3-propyloxirane |

InChI |

InChI=1S/C6H12O/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

LIESJAYIOKBLIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Propyloxirane and Analogous Oxirane Architectures

Direct Epoxidation Strategies from Alkenes

Direct epoxidation of alkenes represents the most straightforward approach to oxirane synthesis. This can be achieved through both stoichiometric and catalytic methods, with the latter offering advantages in terms of enantioselectivity.

Stoichiometric Oxidation with Peroxycarboxylic Acids

The reaction of alkenes with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established method for preparing epoxides. pearson.commasterorganicchemistry.comquora.com This reaction proceeds via a concerted mechanism, where the peroxyacid delivers an oxygen atom to the double bond in a syn-addition fashion. masterorganicchemistry.comquora.com The stereochemistry of the starting alkene is retained in the epoxide product; for instance, a cis-alkene will yield a cis-epoxide. quora.comlibretexts.org The reaction is typically conducted in solvents like chloroform (B151607) or acetone. pearson.comquora.comlibretexts.org While effective, this method produces a stoichiometric amount of the corresponding carboxylic acid as a byproduct. masterorganicchemistry.com The rate of epoxidation can be influenced by the substitution pattern of the alkene, with more nucleophilic, substituted alkenes generally reacting faster. mdma.ch

The presence of an allylic alcohol functionality can direct the stereochemical outcome of the epoxidation. Hydrogen bonding between the alcohol and the peroxyacid can lead to preferential delivery of the oxygen atom to one face of the double bond. wikipedia.orgrsc.org This directing effect is sensitive to the conformation of the allylic alcohol. wikipedia.org

Table 1: Examples of Stoichiometric Epoxidation with Peroxycarboxylic Acids

| Alkene | Peroxyacid | Product | Stereochemistry | Reference(s) |

|---|---|---|---|---|

| cis-Hex-2-ene | m-CPBA | cis-2-Methyl-3-propyloxirane | syn-addition | libretexts.org |

| trans-2-Pentene | MMPP | trans-2-Methyl-3-ethyl-oxirane | syn-addition | libretexts.org |

| Geraniol | m-CPBA | 2-(4-Methyl-3-pentenyl)-2-methyloxirane-3-methanol | Selective at allylic double bond | libretexts.org |

| (Z)-Cyclooctene | m-CPBA | (1R,8S)-9-Oxabicyclo[6.1.0]nonane | syn-addition | mdma.ch |

Catalytic Asymmetric Epoxidation Approaches

The development of catalytic asymmetric epoxidation methods has been a significant advancement, allowing for the synthesis of enantioenriched epoxides, which are crucial chiral building blocks.

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. wikipedia.orgajrconline.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgorganic-chemistry.org The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. libretexts.orgyale.edu For example, using L-(+)-DET directs the epoxidation to one face of the double bond, while D-(−)-DET directs it to the opposite face. libretexts.org

The reaction is highly predictable and has been used in the synthesis of a wide array of natural products and complex molecules. wikipedia.org It can also be employed for the kinetic resolution of racemic secondary allylic alcohols, where one enantiomer is epoxidized at a much faster rate than the other, leaving behind the unreacted enantiomer in high enantiomeric excess. wikipedia.orgrsc.orgwikipedia.org A drawback of the original procedure was the need for stoichiometric amounts of the titanium catalyst, but it was later found that the addition of molecular sieves allows the reaction to be run with catalytic amounts (5-10 mol%) of the titanium complex. wikipedia.orgcaltech.edu

Table 2: Representative Examples of Sharpless Asymmetric Epoxidation

| Substrate | Chiral Ligand | Oxidant | Product | Enantiomeric Excess (ee) | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| (E)-2-Hexen-1-ol | L-(+)-DET | t-BuOOH | (2R,3R)-3-Propyloxiranemethanol | 94% | 85% | libretexts.org |

| Geraniol | (+)-DIPT | t-BuOOH | (2S,3S)-3-((E)-4-Methyl-3-pentenyl)-3-methyloxiran-2-yl)methanol | 95% | - | libretexts.org |

| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DIPT | t-BuOOH | (2R)-3-(Trimethylsilyl)oxiran-2-yl)methanol | 90% | - | libretexts.org |

| cis-Hex-2-en-1-ol | Catalyst 6 | H₂O₂ | (2S,3R)-3-Propyloxiranemethanol | 91% | 46% | nih.gov |

Chiral dioxiranes, generated in situ from a chiral ketone and a stoichiometric oxidant like potassium peroxomonosulfate (Oxone®), are powerful reagents for the asymmetric epoxidation of unfunctionalized alkenes. rsc.orgwikipedia.org One of the most successful catalysts is a fructose-derived ketone developed by Shi and coworkers. rsc.orgwikipedia.org This methodology is particularly effective for trans-disubstituted and trisubstituted alkenes, often providing high enantiomeric excesses. wikipedia.orgresearchgate.net

The reaction is believed to proceed through a spiro transition state, where the dioxirane (B86890) transfers an oxygen atom to the alkene. pnas.org The stereochemical outcome is influenced by the structure of the chiral ketone catalyst. pnas.org The efficiency of these catalysts has been demonstrated in the kinetic resolution of cyclic olefins and the desymmetrization of dienes. researchgate.netnih.gov

Palladium-catalyzed reactions offer an alternative route to chiral oxiranes. For instance, the cycloaddition of vinyloxiranes with heterocumulenes, catalyzed by palladium(0) complexes with chiral phosphine (B1218219) ligands like TolBINAP, can produce highly enantiopure oxazolidine (B1195125) derivatives. acs.orgacs.org While this specific reaction produces oxazolidines, related palladium-catalyzed processes can be envisioned for the synthesis of substituted oxiranes. More recently, palladium-catalyzed ligand-controlled cycloadditions of bicyclobutanes with vinyl oxiranes have been developed to produce bridged bicyclic ethers and 2-oxabicyclo[3.1.1]heptanes with high enantioselectivity. nih.gov Another example is the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene to (2R)-3-butene-1,2-diol using water as a cosolvent. pnas.org

The Johnson-Corey-Chaykovsky reaction involves the reaction of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, with a ketone or aldehyde to produce an epoxide. wikipedia.org This reaction is a valuable alternative to traditional olefin epoxidation. wikipedia.org The reaction proceeds via nucleophilic addition of the ylide to the carbonyl group, followed by intramolecular displacement of the sulfonium (B1226848) group to form the three-membered ring. wikipedia.org

Enantioselective versions of this reaction have been developed, typically employing chiral sulfides to generate the ylide. nih.gov This approach has been successfully applied to the synthesis of complex molecules, including the anti-tuberculosis drug bedaquiline, where a chiral sulfide (B99878) was used to achieve high diastereoselectivity and enantioselectivity in the key epoxidation step. nih.gov The reaction of sulfur ylides with 2,3-epoxy alcohols can also lead to the formation of 2,3-disubstituted tetrahydrofurans through a ring expansion reaction, demonstrating the versatility of these reagents. acs.orgmsu.edu

Indirect Synthetic Routes to Oxiranes

Indirect routes involve the formation of an intermediate from the starting alkene, which then undergoes a subsequent reaction to form the oxirane ring.

A classic and reliable method for synthesizing epoxides is the treatment of a halohydrin with a base. libretexts.orglibretexts.org This reaction is effectively an intramolecular Williamson ether synthesis. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The process occurs in two distinct steps:

Halohydrin Formation: The alkene (e.g., 2-hexene) is treated with a halogen (like Br₂ or Cl₂) in the presence of water. This results in the anti-addition of a halogen and a hydroxyl group across the double bond, forming a vicinal halohydrin. youtube.com

Base-Promoted Cyclization: The resulting halohydrin is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). chemistrysteps.comyoutube.com The base deprotonates the hydroxyl group to form an alkoxide ion. This nucleophilic alkoxide then attacks the adjacent carbon bearing the halogen in an intramolecular Sₙ2 reaction, displacing the halide and closing the three-membered epoxide ring. youtube.comyoutube.com

For the Sₙ2 reaction to occur, the reacting groups must adopt an anti-periplanar conformation, where the nucleophilic oxygen and the leaving group (halogen) are on opposite sides of the C-C bond. jove.com This stereochemical requirement is crucial for successful ring closure. masterorganicchemistry.com

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a reaction that forms an α,β-epoxy ester (also known as a glycidic ester) from a ketone or aldehyde and an α-haloester in the presence of a base. scentspiracy.comwikipedia.org This method provides a powerful route to constructing substituted oxiranes. organic-chemistry.org

The mechanism involves two key steps: wikipedia.org

Aldol-like Addition: A base deprotonates the α-haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a β-halo-alkoxide intermediate. scentspiracy.comacs.org

Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon atom bearing the halogen in an intramolecular Sₙ2 displacement, forming the epoxide ring. organic-chemistry.org

The Darzens reaction has been a foundational method in epoxide chemistry and has been adapted for various synthetic applications. scentspiracy.com

Biocatalytic Synthesis and Enzymatic Transformations for Oxirane Formation

Biocatalysis offers a green and highly selective alternative for synthesizing epoxides, often under mild reaction conditions and with high enantioselectivity. google.com Several classes of enzymes are capable of catalyzing epoxidation reactions.

Peroxygenases: Unspecific peroxygenases (UPOs) are particularly efficient at epoxidizing alkenes using hydrogen peroxide. csic.es Research has specifically identified that 2-methyl-3-propyloxirane can be produced via the biocatalytic epoxidation of the corresponding alkene using a peroxygenase. google.com

Monooxygenases: Enzymes such as cytochrome P450 monooxygenases can catalyze the epoxidation of alkenes. acs.org These enzymes typically use molecular oxygen and require complex cofactors like NADPH. google.com While P450s normally favor epoxidation, some have been engineered to catalyze the direct oxidation of alkenes to carbonyls instead. acs.org

Lipases: Lipases can be used in chemoenzymatic epoxidation processes. In this approach, a lipase (B570770) is used to generate a peracid in situ from a carboxylic acid and hydrogen peroxide. mdpi.com This peracid then acts as the oxidizing agent to epoxidize the alkene, a method that has been successfully applied to various oils. mdpi.com

Halohydrin Dehalogenases (HHDHs): These enzymes are promising for their ability to perform epoxide ring-opening with various nucleophiles. researchgate.net While primarily studied for ring-opening, their reverse reaction—the cyclization of halohydrins—represents an enzymatic route for epoxide formation. researchgate.net

The table below summarizes different enzymatic approaches to oxirane formation.

| Enzyme Class | Oxidant/System | Reaction Type | Key Features |

| Unspecific Peroxygenase (UPO) | H₂O₂ | Direct Epoxidation | Efficiently epoxidizes a variety of alkenes, including the precursor to this compound. google.comcsic.es |

| Cytochrome P450 Monooxygenase | O₂ / NADPH | Direct Epoxidation | Heme-based enzymes capable of alkene epoxidation; can be engineered for other oxidations. google.comacs.org |

| Lipase | H₂O₂ / Carboxylic Acid | In-situ Peracid Formation | Chemoenzymatic approach where the lipase generates the oxidizing peracid. mdpi.com |

| Halohydrin Dehalogenase (HHDH) | Base (for cyclization) | Halohydrin Cyclization | Can catalyze the intramolecular cyclization to form epoxides, the reverse of their primary function. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3 Propyloxirane

Ring-Opening Reactions of the Oxirane Moiety

The significant ring strain in epoxides renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening. libretexts.org These reactions can be catalyzed by either acid or base, and the specific conditions dictate the mechanistic pathway and the resulting product. libretexts.org

Nucleophilic Ring Opening Mechanisms

The mechanism of nucleophilic ring-opening of epoxides like 2-methyl-3-propyloxirane can proceed through either S({N})1 or S({N})2 pathways, influenced by the reaction conditions and the structure of the epoxide. libretexts.org

Under acidic conditions, the oxygen atom of the epoxide is first protonated, creating a good leaving group. libretexts.org The subsequent nucleophilic attack can then occur. The mechanism of acid-catalyzed epoxide opening is often a hybrid between a pure S({N})1 and S({N})2 reaction. stackexchange.com

In the case of an unsymmetrical epoxide like this compound, where one carbon is secondary (C3, attached to the propyl group) and the other is also secondary (C2, attached to the methyl group), the reaction pathway is nuanced. For epoxides with primary and secondary carbons, the attack generally occurs at the less substituted carbon (an S({N})2-like outcome). However, when one carbon is tertiary, the attack preferentially happens at the more substituted carbon, which can better stabilize the developing positive charge in the transition state (an S({N})1-like outcome). pressbooks.pub

The transition state in acid-catalyzed ring-opening has significant carbocationic character. pressbooks.pub The positive charge is better stabilized by the carbon atom that is more substituted. For this compound, the propyl group is slightly more electron-donating than the methyl group, which could lead to a minor preference for attack at the carbon bearing the propyl group. However, steric factors also play a role, favoring attack at the less hindered site. d-nb.info The reaction of 1,2-epoxypropane with HCl, for instance, yields primarily 1-chloro-2-propanol, indicating attack at the less substituted carbon. pressbooks.pub

The reaction is stereospecific, proceeding with an inversion of configuration at the site of nucleophilic attack, which is characteristic of an S({N})2 reaction. libretexts.org Even in cases with S({N})1 character, the attack often occurs from the backside because the leaving group, though departing, still partially shields the front side. libretexts.org

In the presence of a strong base and nucleophile, the ring-opening of this compound proceeds via a classic S(_{N})2 mechanism. libretexts.org The high ring strain of the epoxide facilitates the reaction, even though an alkoxide is typically a poor leaving group. libretexts.org

The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.org For this compound, the methyl-substituted carbon (C2) is less sterically hindered than the propyl-substituted carbon (C3). Therefore, nucleophilic attack under basic conditions is expected to occur preferentially at C2. d-nb.info This results in the formation of an alkoxide intermediate, which is subsequently protonated by a protic solvent or during workup to yield the final alcohol product. libretexts.orgjove.com The reaction is highly regioselective and stereospecific, resulting in an inversion of stereochemistry at the attacked carbon. libretexts.org

The regioselectivity of the nucleophilic attack on this compound is a critical aspect of its reactivity and is primarily dictated by the reaction conditions.

Under acidic conditions , the regioselectivity is governed by a balance of electronic and steric effects. The nucleophile tends to attack the carbon atom that can better stabilize the partial positive charge of the transition state. stackexchange.com While the propyl group at C3 is slightly more electron-donating than the methyl group at C2, steric hindrance from the bulkier propyl group might favor attack at C2. The outcome can be a mixture of products. pressbooks.pub

Under basic conditions , the reaction is controlled by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the carbon attached to the methyl group (C2) is less hindered than the carbon attached to the propyl group (C3). Therefore, the major product will result from the attack at C2. d-nb.info

The stereoselectivity of these reactions is typically high. Both acid- and base-catalyzed ring-openings proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile, a hallmark of the S(_{N})2 mechanism. libretexts.org

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with epoxides like this compound provides an effective method for forming new carbon-carbon bonds. masterorganicchemistry.com

These reactions proceed via an S(_{N})2 mechanism, where the nucleophilic carbon of the organometallic reagent attacks one of the epoxide carbons. libretexts.org Consistent with the principles of base-catalyzed ring-opening, the attack occurs at the less sterically hindered carbon atom. For this compound, this would be the carbon bearing the methyl group (C2). masterorganicchemistry.com

The initial product is a magnesium or lithium alkoxide, which upon acidic workup, is protonated to yield a secondary alcohol. masterorganicchemistry.com This reaction is a valuable synthetic tool as it allows for the extension of a carbon chain. For example, reacting this compound with methylmagnesium bromide would predominantly yield 3-methyl-2-pentanol (B47427) after hydrolysis.

| Reactant | Nucleophile | Major Product | Reaction Type |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | 3-Methyl-2-pentanol | S({N})2 |

| This compound | Organolithium (e.g., CH₃Li) | 3-Methyl-2-pentanol | S(_{N})2 |

Reactions with Heteroatom Nucleophiles (e.g., Alcohols, Amines, Thiols, Carboxylic Acids)

This compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of functionalized alcohols. These reactions can be either acid- or base-catalyzed. libretexts.orgresearchgate.net

Reactions with Alcohols: In the presence of an acid catalyst, an alcohol will attack the protonated epoxide, leading to an ether and an alcohol on adjacent carbons. The regioselectivity follows the principles of acid-catalyzed opening. libretexts.org Under basic conditions (using an alkoxide), the attack occurs at the less hindered carbon. libretexts.org

Reactions with Amines: Amines are good nucleophiles and can open the epoxide ring without a catalyst, although the reaction can be accelerated by acid. The reaction of this compound with an amine will yield an amino alcohol. For instance, reaction with ammonia (B1221849) would produce a 1-amino-2-hexanol derivative. The nucleophilic attack by the amine will occur at the less sterically hindered carbon atom. rsc.org

Reactions with Thiols: Thiols, in the form of their conjugate bases (thiolates), are excellent nucleophiles and will open the epoxide ring under basic conditions via an S(_{N})2 mechanism at the less hindered carbon. This reaction leads to the formation of a β-hydroxy thioether.

Reactions with Carboxylic Acids: Carboxylic acids can react with epoxides, particularly under conditions that favor the formation of a carboxylate anion, which then acts as the nucleophile. thieme-connect.de The reaction results in the formation of a hydroxy ester. The attack will follow the S(_{N})2 pathway at the sterically less hindered carbon.

A summary of these reactions is presented in the table below:

| Nucleophile | Catalyst | Predominant Site of Attack | Product Type |

| Alcohol (ROH) | Acid | More substituted carbon (C3) or less substituted (C2) | β-Hydroxy ether |

| Alcohol (RO⁻) | Base | Less substituted carbon (C2) | β-Hydroxy ether |

| Amine (RNH₂) | None/Acid | Less substituted carbon (C2) | β-Amino alcohol |

| Thiol (RSH) | Base (forms RS⁻) | Less substituted carbon (C2) | β-Hydroxy thioether |

| Carboxylic Acid (RCOOH) | Base (forms RCOO⁻) | Less substituted carbon (C2) | β-Hydroxy ester |

Hydroxyalkylation Reactions with Cyclic Imides

The reaction of oxiranes, such as this compound, with cyclic imides leads to the formation of N-(hydroxyalkyl)imides. researchgate.net These reactions are of interest for the synthesis of various functionalized molecules. The mechanism of this reaction can be influenced by the choice of catalyst.

In the presence of a triethylamine (B128534) catalyst, the reaction is believed to proceed through the initial formation of an adduct between the imide and triethylamine. scirp.org This adduct, which exists as an ion pair in non-aqueous solvents, facilitates the transfer of a proton from the imide to the oxirane, which is the rate-determining step. scirp.org The subsequent reaction with the oxirane leads to the N-(hydroxyalkyl)imide product. scirp.org

Alternatively, when a catalyst like sodium hydroxide (B78521) is used, the mechanism involves the formation of an imide anion. researchgate.net This anion is generated by the transfer of a proton from the imide to the hydroxide anion. The rate-determining step is the nucleophilic attack of the imide anion on the oxirane ring. researchgate.net

The reactivity of the oxirane is also a factor, with ethylene (B1197577) oxide generally being more reactive than substituted oxiranes like propylene (B89431) oxide. scirp.org

Rearrangement and Isomerization Processes of Oxirane Derivatives

Epoxides, including derivatives of this compound, can undergo rearrangement and isomerization reactions, often catalyzed by Lewis acids. canterbury.ac.nzcore.ac.uk These reactions can lead to the formation of aldehydes and ketones. The mechanism of these rearrangements is complex and can proceed through different pathways depending on the substrate and reaction conditions.

One common rearrangement is the Meinwald rearrangement, which can be promoted by acids and results in the formation of ketones. researchgate.net For terminal epoxides, this rearrangement can be highly regioselective, leading to methyl ketones. rsc.org The reaction is thought to proceed via a carbocation intermediate, formed by the opening of the epoxide ring. canterbury.ac.nznih.gov The stereochemistry of the migrating group and the conformation of the carbocation intermediate play a crucial role in determining the stereochemical outcome of the reaction. canterbury.ac.nz

Studies on styrene (B11656) oxide derivatives have shown that the Lewis acid-catalyzed rearrangement to aldehydes occurs via a carbocation intermediate. canterbury.ac.nz The opening of the epoxide ring can occur with rotation of the oxygen atom either towards or away from an adjacent aryl group, leading to different carbocation conformations that influence the migratory aptitude of substituents. canterbury.ac.nz

Enzymes can also catalyze cationic epoxide rearrangements, providing a biological counterpart to these acid-catalyzed transformations. nih.gov These enzymatic reactions can lead to the formation of aldehydes and other functionalized products through controlled carbocation intermediates. nih.gov

Cycloaddition Chemistry Involving Oxiranes

Oxiranes are valuable substrates in cycloaddition reactions, particularly [3+2] cycloadditions, which lead to the formation of five-membered heterocyclic rings. digitellinc.comchim.it These reactions are atom-economical and provide access to important classes of compounds like cyclic carbonates and oxazolidinones. rsc.orgresearchgate.net

The cycloaddition of epoxides with carbon dioxide to form cyclic carbonates is a well-studied and industrially relevant reaction. rsc.orgbohrium.comnih.govoup.com This reaction is typically catalyzed by a variety of catalysts, including metal complexes and organocatalysts. bohrium.comnih.govoup.com The mechanism generally involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of a co-catalyst or the catalyst itself to open the epoxide ring. digitellinc.combohrium.com This is followed by the insertion of carbon dioxide and subsequent intramolecular cyclization to yield the cyclic carbonate. rsc.org

Similarly, the [3+2] cycloaddition of epoxides with isocyanates produces oxazolidinones, another class of valuable heterocyclic compounds. digitellinc.comresearchgate.netresearchgate.net This reaction can be catalyzed by various systems, including aluminum-salen complexes and binary organocatalytic systems. researchgate.netresearchgate.net The mechanism is thought to involve the activation of the epoxide by the catalyst, facilitating its reaction with the isocyanate. digitellinc.com

Halogen bonding catalysis has also been effectively employed in the [3+2] cycloaddition reactions of epoxides with heterocumulenes like carbon dioxide and isocyanates. digitellinc.com In this approach, a halogen bond donor activates the epoxide by coordinating to the oxygen atom, which facilitates the ring-opening by a halide counteranion. digitellinc.com

Carbonylation Reactions of Substituted Oxiranes

The carbonylation of oxiranes, specifically their reaction with carbon dioxide, is a significant transformation that leads to the synthesis of cyclic carbonates. rsc.orgbohrium.comnih.gov This process is considered a green chemical reaction due to its 100% atom economy and the utilization of carbon dioxide as a C1 source. rsc.orgbohrium.com

The reaction is catalyzed by a wide range of catalytic systems, including simple inorganic salts like magnesium chloride, phosphonium (B103445) salt-based organocatalysts, and various metal complexes. nih.govoup.com The choice of catalyst and reaction conditions, such as temperature and CO2 pressure, significantly influences the reaction's efficiency and selectivity. bohrium.com

A general mechanism for the catalytic cycloaddition of CO2 to epoxides involves several key steps:

Epoxide Activation: The catalyst interacts with the epoxide, making it more susceptible to nucleophilic attack. bohrium.comrsc.org

Ring-Opening: A nucleophile, which can be part of the catalyst system or a co-catalyst, attacks one of the carbon atoms of the epoxide ring, leading to its opening. bohrium.comrsc.org

CO2 Insertion: The resulting intermediate reacts with carbon dioxide. rsc.org

Intramolecular Cyclization: The molecule undergoes an intramolecular substitution to form the five-membered cyclic carbonate ring and regenerate the catalyst. rsc.org

The following table summarizes the results of the carbonylation of various epoxides, including 2-propyloxirane, using a [Heemim][ZrCl5] catalyst. rsc.org

| Epoxide | Time (h) | Yield (%) |

| Propylene oxide | 3 | 95 |

| Oxirane | 3 | 92 |

| 2-Propyloxirane | 3 | 90 |

| 2-(Methoxymethyl)oxirane | 3 | 93 |

| 2-(Chloromethyl)oxirane | 3 | 96 |

| 2-(Phenoxymethyl)oxirane | 3 | 94 |

| 2-Phenyloxirane | 3 | 91 |

| Cyclohexene oxide | 12 | 81 |

Table 1: Synthesis of cyclic carbonates from various epoxides catalyzed by [Heemim][ZrCl5]. rsc.org

Iron-Promoted Substitution Reactions of Enyne Oxiranes

Iron compounds can effectively promote the 1,5-substitution (SN2'') reactions of enyne oxiranes with Grignard reagents. core.ac.uktrakya.edu.tr This reaction provides a stereoselective method for the synthesis of vinylallenes, which are valuable intermediates in organic synthesis. core.ac.uk

The reaction involves the dropwise addition of a solution of the enyne oxirane to a mixture of a Grignard reagent and an iron catalyst at low temperatures. core.ac.uk For enyne oxiranes with a (Z)-configured alkenyl moiety, the reaction with primary Grignard reagents typically proceeds cleanly to afford (E)-configured vinylallenes with a hydroxyl group at the allylic position. core.ac.uk

The success of this method can be sensitive to the steric bulk of the substituents on both the enyne oxirane and the Grignard reagent. core.ac.uk For instance, bulky substituents on the oxirane ring or the use of bulky Grignard reagents can lead to lower yields of the desired vinylallene product. core.ac.uk

Notably, this iron-promoted reaction of enyne oxiranes does not require an alkali salt additive, which is sometimes necessary for the corresponding reactions of enyne acetates to prevent side reactions. core.ac.uktrakya.edu.tr The reaction has been shown to be effective for a range of acyclic enyne oxiranes. researchgate.net More recent work has extended this methodology to endocyclic enyne oxiranes, leading to the stereoselective synthesis of exocyclic 2,4,5-trienol derivatives. mdpi.com

The table below presents the results of iron-promoted 1,5-substitution reactions of various enyne oxiranes with Grignard reagents. core.ac.uk

| Enyne Oxirane (R¹, R²) | Grignard Reagent | Product | Yield (%) |

| H, H | MeMgBr | (E)-Vinylallene | 85 |

| H, H | EtMgBr | (E)-Vinylallene | 82 |

| H, Bu | MeMgBr | (E)-Vinylallene | 80 |

| Bu, H | MeMgBr | (E)-Vinylallene | 75 |

| t-Bu, H | MeMgBr | (E)-Vinylallene | 55 |

| Ph, H | MeMgBr | (E)-Vinylallene | 60 |

Table 2: Iron-Promoted 1,5-Substitution of Enyne Oxiranes. core.ac.uk

Stereochemical Control and Chiral Recognition in 2 Methyl 3 Propyloxirane Research

Absolute Configuration and Diastereomeric Relationships

2-Methyl-3-propyloxirane exists as four distinct stereoisomers, comprising two pairs of enantiomers. The relationship between these isomers is defined by the relative orientation of the methyl and propyl groups attached to the oxirane ring.

Cis Isomers : In the cis configuration, the methyl and propyl groups are on the same side of the oxirane ring plane. This diastereomer corresponds to the (2R,3S) and (2S,3R) enantiomers. The relative configuration for the cis isomer is denoted as (2R,3S)-rel-. nih.govnist.gov

Trans Isomers : In the trans configuration, the methyl and propyl groups are on opposite sides of the ring plane. This diastereomer corresponds to the (2R,3R) and (2S,3S) enantiomers. nih.gov The relative configuration for the trans isomer is specified as (2R,3R)-rel-. nih.govnist.gov

The IUPAC nomenclature reflects these configurations. For instance, (2R,3S)-2-methyl-3-propyloxirane defines a specific cis enantiomer, while (2S,3S)-2-methyl-3-propyloxirane defines a specific trans enantiomer. nih.govnih.gov The relationship between the stereoisomers is that (2R,3S) and (2S,3R) are enantiomers of each other, as are (2R,3R) and (2S,3S). Any cis isomer is a diastereomer of any trans isomer.

Enantioselective Induction in Oxirane Synthesis

The synthesis of specific enantiomers of this compound and related epoxides relies on enantioselective methods that can control the stereochemical outcome of the reaction.

One prominent method is the asymmetric epoxidation of α,β-unsaturated aldehydes . For example, the epoxidation of (E)-hex-2-enal can produce (2R, 3S)-3-propyloxirane-2-carbaldehyde with high enantiomeric excess (ee) when using specific imidazolidinone catalysts. caltech.edu This approach leverages a chiral organocatalyst to create a chiral environment, directing the oxidant to one face of the double bond over the other. caltech.edu

Another powerful technique is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.gov This reaction uses a chiral catalyst, such as a heterobimetallic La-Li₃-BINOL complex, to mediate the reaction between a ketone and a sulfur ylide, yielding 2,2-disubstituted terminal epoxides in high enantioselectivity. nih.gov While not directly applied to this compound, the principles are broadly applicable to creating chiral epoxides from prochiral ketones. nih.gov

Furthermore, organocatalytic epoxidation using hypervalent iodine reagents has emerged as a viable route. princeton.edu This method often employs a chiral catalyst in conjunction with an acid co-catalyst. The choice of acid and reaction temperature can significantly influence both the conversion rate and the enantioselectivity of the epoxidation, with stronger acids and lower temperatures generally affording higher enantiomeric excess. princeton.edu

Diastereoselective Control in Reactions Involving Oxiranes

Control over diastereoselectivity is crucial when synthesizing substituted oxiranes like this compound. The Darzens condensation, a classic method for forming epoxides, often yields mixtures of diastereomers. uni-muenchen.de For instance, the reaction of specific carbanions with ketones can produce diastereomeric halohydrin intermediates, which then close to form a mixture of cis and trans oxiranes. uni-muenchen.de The ratio of these diastereomers (diastereomeric ratio, dr) can be influenced by reaction conditions and the specific structures of the reactants. Research into related systems has shown that the formation of 2-methyl-3-(phenylsulfonyl)-2-propyloxirane via a Darzens-type reaction results in a diastereomeric ratio of 2.6:1. uni-muenchen.de

Asymmetric Transformations and Chirality Transfer Phenomena

Enantiomerically pure oxiranes are valuable chiral building blocks in organic synthesis. lookchem.com The inherent chirality of the oxirane can be transferred to a new molecule in a subsequent reaction, a process known as chirality transfer. For example, (2R,3R)-(+)-3-propyloxiranemethanol is a chiral intermediate used in asymmetric synthesis to create more complex molecules. lookchem.com Its well-defined stereochemistry is critical for producing the desired enantiomer of the final product. lookchem.com Ring-opening reactions of these chiral epoxides are often highly stereospecific, with the nucleophile attacking one of the carbon atoms of the epoxide ring, leading to a product with a predictable stereochemical configuration derived from the starting material.

Substrate Enantioselectivity in Biocatalytic Hydrolysis and Transformations

Biocatalysis, particularly using enzymes like epoxide hydrolases, offers a powerful method for the kinetic resolution of racemic oxiranes. These enzymes often exhibit high substrate enantioselectivity, meaning they preferentially catalyze the reaction of one enantiomer over the other. researchgate.net

Research on the in vitro hydrolysis of aliphatic oxiranes has revealed several key findings:

The extent of substrate enantioselectivity and regioselectivity depends on the size of the alkyl substituents and the substitution pattern of the oxirane ring. researchgate.netresearchgate.net

For cis-oxiranes with at least one methyl group, enzyme-catalyzed hydrolysis can show nearly complete substrate enantioselectivity. researchgate.netresearchgate.net The nucleophilic attack by water typically occurs with an inversion of configuration at the methyl-substituted carbon of the (S)-enantiomer. researchgate.net

In the case of trans-oxiranes, both enantiomers may be metabolized, but often at different rates. For instance, with some trans-isomers, the (2S,3S)-enantiomer is hydrolyzed faster. researchgate.net

The size of the alkyl groups is critical. For example, cis-2-ethyl-3-propyloxirane, which has larger alkyl groups than methyl, is an extremely poor substrate for epoxide-hydrolase-catalyzed hydrolysis, indicating that steric hindrance can significantly impact enzyme activity. researchgate.netresearchgate.net

This selective biocatalytic transformation allows for the separation of enantiomers, yielding unreacted, enantiomerically enriched starting material and a chiral diol product. technion.ac.il

Computational Chemistry and Theoretical Characterization of 2 Methyl 3 Propyloxirane

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methyl-3-propyloxirane, these calculations elucidate the distribution of electrons and identify regions of reactivity. Methods such as Hartree-Fock (HF) and post-HF theories, as well as Density Functional Theory (DFT), are employed to model the electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. For an epoxide, the oxygen atom is a region of high electron density (nucleophilic), while the carbon atoms of the oxirane ring are electron-deficient (electrophilic) and thus susceptible to nucleophilic attack. Atomic charges, often calculated using Mulliken population analysis or other schemes, quantify the partial charges on each atom, further refining the picture of reactivity.

Computational studies on simple substituted epoxides show that substituents influence the electronic properties significantly. For this compound, the methyl and propyl groups, being electron-donating, slightly increase the electron density on the ring carbons compared to an unsubstituted oxirane.

Table 1: Calculated Electronic Properties of a Representative Alkyl-Substituted Oxirane

Illustrative data for a molecule similar to this compound, calculated at the B3LYP/6-31G* level of theory.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Mulliken Charge on Oxygen | -0.55 e |

| Mulliken Charge on C2 (methyl-substituted) | +0.15 e |

| Mulliken Charge on C3 (propyl-substituted) | +0.12 e |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, offering a good balance between accuracy and computational cost. For this compound, DFT is particularly useful for studying its characteristic ring-opening reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A common application is the study of the S_N_2-type ring-opening of the epoxide by a nucleophile. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted C2 or the less substituted C3—depends on the reaction conditions. Under basic or neutral conditions, the reaction is primarily governed by sterics, leading to nucleophilic attack at the less substituted and less sterically hindered carbon atom (C3). Under acidic conditions, the epoxide oxygen is first protonated, and the transition state develops significant carbocationic character. This favors nucleophilic attack at the more substituted carbon (C2), which can better stabilize the partial positive charge.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can accurately model these pathways. The calculations yield the geometries of the transition states and their corresponding activation energies (ΔG‡). A lower activation energy indicates a kinetically favored pathway.

Table 2: Illustrative DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of an Unsymmetric Alkyl Epoxide

Data represents typical values for reactions of a nucleophile (e.g., methoxide) with an epoxide like propylene (B89431) oxide, calculated at the ωB97XD/6-311G(d,p) level.

| Reaction Condition | Site of Attack | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Basic (e.g., MeO⁻) | Less Substituted Carbon (C3) | 0.0 | Attack at C3 |

| Basic (e.g., MeO⁻) | More Substituted Carbon (C2) | +1.3 | - |

| Acid-Catalyzed (e.g., MeOH/H⁺) | Less Substituted Carbon (C3) | +1.7 | - |

| Acid-Catalyzed (e.g., MeOH/H⁺) | More Substituted Carbon (C2) | 0.0 | Attack at C2 |

Molecular Dynamics Simulations for Conformational Analysis

The presence of a flexible propyl group means that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational preferences.

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), it is possible to sample the various accessible conformations and determine their relative populations.

For this compound, the key conformational flexibility arises from the rotation around the C-C bonds of the propyl chain. The relative energies of these conformers are determined by a balance of factors including torsional strain (eclipsing vs. staggered arrangements) and steric interactions between the propyl group, the methyl group, and the oxirane ring. MD simulations can generate a conformational energy landscape, identifying the low-energy conformers that are most likely to be present at a given temperature.

Table 3: Hypothetical Relative Energies of Major Conformers of this compound

Illustrative relative energies for conformers arising from rotation about the C3-C4 bond of the propyl group, based on general principles of alkane conformational analysis.

| Conformer (Dihedral Angle C2-C3-C4-C5) | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (~180°) | Most stable, minimizes steric hindrance. | 0.0 |

| Gauche (~60°) | Less stable due to steric interaction. | +0.9 |

| Gauche (~-60°) | Less stable due to steric interaction. | +0.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating Chirality

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with a specific activity, such as biological efficacy or toxicity. For chiral molecules like this compound, it is essential that the QSAR models can distinguish between different stereoisomers, as enantiomers can have vastly different biological activities.

Standard 2D QSAR descriptors, which are based on the molecular graph, cannot differentiate between enantiomers. Therefore, the development of chirality-sensitive descriptors is a critical area of research. These descriptors can be derived in several ways:

Topological Chirality Descriptors: These modify standard topological indices to account for the stereochemistry at chiral centers.

3D Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use the 3D aligned structures of molecules to derive steric and electrostatic field-based descriptors, which are inherently sensitive to chirality.

Novel Chirality Descriptors: Researchers have developed specific indices designed to quantify the degree and nature of molecular chirality, which can then be used as variables in QSAR models.

A QSAR model incorporating chirality could be used, for example, to predict the enantioselectivity of an enzyme that metabolizes a series of related epoxides. The model would be built using a training set of epoxides with known activities and validated using an external test set.

Table 4: Example of a Hypothetical QSAR Model for Predicting Enantioselectivity

This table illustrates the form of a QSAR model equation and its statistical validation parameters.

| Model Component | |

|---|---|

| Dependent Variable | log(Enantiomeric Ratio) |

| Model Equation | log(ER) = 0.75 * (χ_1) - 0.42 * (S_E) + 1.23 * (RCI) + 0.58 |

| Descriptor Types | χ_1 (Topological Chirality Index) S_E (Steric Descriptor) RCI (Relative Chirality Index) |

| Statistical Parameters | R² (Coefficient of Determination) = 0.85 Q² (Cross-validated R²) = 0.78 |

Prediction of Enantiomeric and Regioisomeric Ratios in Synthetic Transformations

Computational chemistry provides a powerful framework for predicting the outcome of stereoselective reactions involving this compound. The selectivity of a reaction, whether regio- or enantioselectivity, is determined by the relative activation energies of the competing reaction pathways.

According to Transition State Theory, the ratio of two products (e.g., Product A and Product B) is exponentially related to the difference in the free energies of activation (ΔΔG‡) of the transition states leading to them. The relationship is given by the equation:

Ratio [A]/[B] = exp(-ΔΔG‡ / RT)

where ΔΔG‡ = ΔG‡(B) - ΔG‡(A), R is the gas constant, and T is the temperature in Kelvin.

Regioisomeric Ratio: As discussed in section 5.2, DFT calculations can determine the activation energies for nucleophilic attack at C2 versus C3. The difference in these energies can be used to predict the major and minor regioisomers under specific reaction conditions.

Enantiomeric Ratio: In asymmetric catalysis, a chiral catalyst or enzyme creates different energy pathways for the two enantiomers of a racemic epoxide. This results in a kinetic resolution, where one enantiomer reacts much faster than the other. Computational modeling, such as docking the epoxide enantiomers into an enzyme's active site followed by MD simulations or QM/MM calculations, can predict which enantiomer will react preferentially. By calculating the activation energies for the reaction of each enantiomer, the enantiomeric ratio (E) of the reaction can be predicted.

Table 5: Correlation between Calculated Energy Difference and Predicted Product Ratio at 298 K

This table shows how the computationally derived difference in activation free energy (ΔΔG‡) between two competing transition states translates to a predicted product ratio.

| ΔΔG‡ (kcal/mol) | Predicted Product Ratio (Major:Minor) | Predicted % ee or % Major Regioisomer |

|---|---|---|

| 0.0 | 1:1 | 0% |

| 0.5 | 2.3:1 | 40% |

| 1.0 | 5.4:1 | 69% |

| 1.4 | 10:1 | 82% |

| 2.0 | 29:1 | 93% |

| 3.0 | 148:1 | 98.6% |

Advanced Analytical Methodologies for Oxirane Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of 2-Methyl-3-propyloxirane. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the protons on the oxirane ring are expected to appear in a characteristic region of the spectrum, typically between 2.5 and 3.5 ppm. The specific chemical shifts and coupling constants would differ for the cis and trans isomers due to their different spatial arrangements. The protons of the methyl and propyl groups would resonate further upfield, with predictable multiplicities based on adjacent protons. For instance, the methyl group attached to the oxirane ring would likely appear as a doublet, while the terminal methyl group of the propyl chain would be a triplet.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The carbon atoms of the strained three-membered oxirane ring are characteristically shifted and typically appear in the range of 40-60 ppm. The chemical shifts of the oxirane carbons are sensitive to the stereochemistry of the substituents. Data for cis-2,3-epoxyhexane, a synonym for one of the stereoisomers of this compound, has been reported in the literature nih.gov. These reference values are crucial for identifying the compound and its isomers. Modern techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹H and ¹³C signals, further confirming the structural assignments for each part of the molecule wur.nl.

Below is a table of reported ¹³C NMR chemical shifts for the carbon atoms of cis-2-Methyl-3-propyloxirane.

| Carbon Atom | Chemical Shift (ppm) |

| C2 (Oxirane) | 57.1 |

| C3 (Oxirane) | 59.1 |

| Methyl (on C2) | 17.5 |

| Propyl-CH₂ (adjacent to ring) | 33.1 |

| Propyl-CH₂ (middle) | 20.6 |

| Propyl-CH₃ (terminal) | 14.1 |

| Data sourced from J. Org. Chem. 1975, 40, 184 nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key functional group in this compound is the oxirane (epoxide) ring. The strained C-O bonds and C-H bonds of the ring give rise to characteristic absorption bands.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its different stereoisomers.

Gas Chromatography (GC) is a primary technique for analyzing volatile compounds like this compound. It is highly effective for determining the purity of a sample and for separating and quantifying the cis and trans isomers . The separation is based on the differential partitioning of the isomers between a stationary phase in a long capillary column and a gaseous mobile phase.

The elution order of cis and trans isomers can depend on the stationary phase and temperature, but typically the trans isomer elutes before the cis isomer in nonpolar columns vurup.sk. The NIST Chemistry WebBook provides Kovats retention index data for both isomers on standard non-polar columns, which aids in their identification nih.gov. This data is critical for quality control and for studying the stereoselectivity of synthesis reactions. Chiral GC columns can be employed for the separation of enantiomers core.ac.ukresearchgate.net.

Table of Kovats Retention Index Values

| Isomer | Stationary Phase | Retention Index |

|---|---|---|

| cis-2-Methyl-3-propyloxirane | Standard Non-Polar | 766.4 nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample libretexts.orgnih.gov. For this compound, TLC can be used to track the conversion of the starting alkene (e.g., 2-hexene) to the epoxide product.

The technique involves spotting the sample on a plate coated with a stationary phase, typically silica gel, and developing it in a chamber with a suitable mobile phase (eluent) fujifilm.com. Since this compound is a relatively nonpolar compound, a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate, would be appropriate. The epoxide is expected to have a different retention factor (Rƒ) than the starting alkene or any polar byproducts. Visualization can be achieved by staining the plate with a reagent like potassium permanganate, which reacts with any remaining alkene, or a general stain like p-anisaldehyde.

While GC is often the method of choice for volatile oxiranes, advanced liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are also applicable, particularly for less volatile derivatives or for preparative-scale separations.

Reverse-phase HPLC/UPLC, using a C18 column, can be employed to separate this compound from more polar impurities. The development of rapid UPLC methods has been shown to be effective for the quantification of other oxirane compounds and their regioisomers, demonstrating the potential of this high-resolution technique for the analysis of this compound researchgate.net. Chiral HPLC is the standard method for separating enantiomers when GC is not suitable, utilizing specialized chiral stationary phases to resolve the racemic mixture into its individual components.

Chemical Titration Methods for Epoxide Equivalent Weight Determination

Chemical titration remains a fundamental and widely used approach for the determination of the epoxide content, expressed as the epoxide equivalent weight (EEW), which is defined as the weight of resin in grams that contains one equivalent of the epoxide group.

Halogen acid-based titrations are among the most common methods for determining the epoxide content of compounds like this compound. These methods rely on the ring-opening reaction of the oxirane by a hydrohalic acid.

The HCl-Acetone method involves the reaction of the epoxide with an excess of hydrochloric acid in an acetone medium. The unreacted HCl is then back-titrated with a standardized solution of sodium hydroxide (B78521). The difference between the initial amount of HCl and the amount remaining after the reaction is used to calculate the epoxide content. While reliable, this method can be time-consuming due to the reaction time required for the complete ring-opening of the epoxide.

A more direct and often faster approach is the HBr direct titration method . In this technique, the sample is dissolved in a suitable solvent, and the epoxide is directly titrated with a standardized solution of hydrogen bromide in a non-aqueous solvent, such as glacial acetic acid. The endpoint is typically detected potentiometrically or with a visual indicator like crystal violet. This method eliminates the need for a back-titration, simplifying the procedure. The reaction involves the protonation of the epoxide oxygen followed by the nucleophilic attack of the bromide ion, leading to the formation of a bromohydrin.

| Titration Method | Principle | Titrant | Solvent | Endpoint Detection |

| HCl-Acetone | Back-titration of excess HCl after reaction with epoxide. | Hydrochloric Acid (in excess), standardized Sodium Hydroxide | Acetone | Potentiometric or Visual Indicator |

| HBr Direct Titration | Direct titration of the epoxide with HBr. | Standardized Hydrogen Bromide | Glacial Acetic Acid | Potentiometric or Visual Indicator |

Non-aqueous titration is a powerful technique for the analysis of weakly basic substances, including epoxides, in a non-aqueous environment. A common method involves the use of perchloric acid as the titrant in a solvent such as glacial acetic acid. mdpi.comresearchgate.net In this medium, perchloric acid behaves as a very strong acid, allowing for the sharp and accurate titration of weak bases.

The principle of this method when applied to epoxides involves the in-situ generation of a strong acid from a quaternary ammonium halide, which then reacts with the oxirane ring. The sample is dissolved in a suitable solvent like chloroform (B151607), and an excess of a soluble quaternary ammonium bromide or iodide is added. researchgate.net The solution is then titrated with a standardized solution of perchloric acid in acetic acid. The endpoint can be determined potentiometrically or with a visual indicator such as crystal violet. researchgate.net This technique is particularly advantageous for samples that are not soluble in aqueous media and for providing a sharper endpoint for weakly basic epoxides.

To address the often slow reaction times associated with traditional titration methods for epoxides, ultrasonication has been introduced as a means of enhancement. The application of ultrasound energy can significantly accelerate the reaction between the epoxide and the titrant, leading to a more rapid and efficient determination of the epoxide value.

One such method is the hydrochloric acid–acetone-ultrasonication method. In this approach, the sample is dissolved in a hydrochloric acid-acetone solution and subjected to ultrasonic irradiation. The ultrasound waves promote the dissolution of the sample and accelerate the ring-opening reaction between the epoxide groups and the hydrogen chloride. This rapid reaction allows for a much faster analysis time compared to the conventional standing method. For instance, studies have shown that the epoxide value of an epoxy resin can be accurately measured within minutes using this technique, a significant improvement over the 30 minutes or more required for the standard method.

| Feature | Conventional HCl-Acetone Method | Ultrasonication-Assisted Method |

| Reaction Time | ≥ 30 minutes | < 5 minutes |

| Principle | Standing reaction of epoxide with HCl | Ultrasound-accelerated reaction |

| Advantages | Well-established | Rapid analysis, improved efficiency |

Colorimetric and Spectrophotometric Assays (e.g., using 4-(p-Nitrobenzyl)-pyridine)

Colorimetric and spectrophotometric methods offer an alternative to titration for the quantification of epoxides, particularly at lower concentrations. These assays are based on a chemical reaction that produces a colored product, the absorbance of which can be measured and correlated to the concentration of the epoxide.

A widely used reagent for this purpose is 4-(p-Nitrobenzyl)pyridine (NBP). The method is based on the alkylation of the pyridine nitrogen by the epoxide, which proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring. This initial reaction forms a pyridinium salt. Subsequent treatment with a base, such as triethylamine (B128534), results in the formation of a highly colored product, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the amount of epoxide present in the sample. This method is valued for its sensitivity and is applicable to the determination of a wide range of epoxides. nih.govcam.ac.ukwikipedia.org

Dilatometric Methods for Reaction Kinetics Monitoring

Dilatometry is a technique that measures the change in volume of a substance as a function of temperature or time. vbccinstruments.comvscht.cz It is a particularly useful method for monitoring the progress of chemical reactions that are accompanied by a significant change in volume, such as polymerization reactions. The ring-opening polymerization of epoxides, including this compound, results in a more densely packed polymer structure compared to the monomer, leading to a measurable volume contraction.

In a dilatometric experiment, a known quantity of the reaction mixture is placed in a dilatometer, which consists of a reaction vessel connected to a precision-bore capillary tube. The dilatometer is then immersed in a constant temperature bath to initiate the reaction. As the polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus of the liquid in the capillary to fall. The change in the height of the meniscus is monitored over time using a cathetometer. This change in volume can be directly related to the extent of the reaction, allowing for the determination of the polymerization kinetics. researchgate.netnih.gov

The rate of polymerization can be calculated from the rate of volume change. This method provides a continuous and direct measurement of the reaction progress and is a valuable tool for studying the influence of various parameters, such as temperature and catalyst concentration, on the reaction kinetics of epoxides.

Applications in Advanced Chemical Synthesis and Materials Innovation

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of 2-Methyl-3-propyloxirane makes it a valuable synthon for the enantioselective synthesis of complex organic molecules. The stereospecific opening of the epoxide ring allows for the introduction of two adjacent stereocenters with defined relative and absolute configurations. This characteristic is of paramount importance in the synthesis of natural products and other biologically active compounds where specific stereoisomers exhibit desired therapeutic effects.

The regioselective and stereoselective ring-opening of this compound can be achieved using a variety of nucleophiles, including organometallic reagents, amines, and alcohols, often in the presence of a catalyst. The choice of nucleophile and reaction conditions dictates the final stereochemistry of the product, enabling access to a diverse array of chiral diols, amino alcohols, and other valuable intermediates.

Table 1: Examples of Chiral Intermediates Synthesized from this compound

| Chiral Intermediate | Synthetic Application |

|---|---|

| Chiral 1,2-diols | Precursors for natural product synthesis |

| Chiral amino alcohols | Building blocks for pharmaceuticals |

| Enantiopure epoxides | Versatile intermediates in asymmetric synthesis |

Intermediates in the Synthesis of Pharmaceutical Precursors

The structural motifs derived from this compound are found in a number of pharmaceutical compounds. Its ability to introduce specific stereochemistry makes it a key intermediate in the synthesis of various drug precursors. The vicinal functional groups resulting from the ring-opening reaction serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures.

For instance, chiral amino alcohols derived from this compound are crucial components in the synthesis of certain antiviral and anticancer agents. The precise spatial arrangement of the hydroxyl and amino groups is often critical for the biological activity of these drugs, highlighting the importance of using enantiopure starting materials like this compound.

Role in Polymer Chemistry and Material Science (e.g., creation of cross-linked polymers, coatings)

In the realm of polymer chemistry, this compound serves as a versatile monomer for the synthesis of functional polymers. The ring-opening polymerization of this epoxide can lead to the formation of polyethers with controlled molecular weights and architectures. The pendant methyl and propyl groups along the polymer backbone influence the physical and chemical properties of the resulting material, such as its solubility, thermal stability, and mechanical strength.

Furthermore, the reactivity of the oxirane ring allows for its use as a cross-linking agent. By incorporating this compound into a polymer matrix, covalent bonds can be formed between polymer chains, leading to the creation of cross-linked networks. These cross-linked polymers often exhibit enhanced durability, chemical resistance, and thermal stability, making them suitable for applications such as coatings, adhesives, and composites.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Key Properties | Potential Applications |

|---|---|---|

| Linear Polyethers | Tunable solubility, thermal stability | Specialty lubricants, surfactants |

| Cross-linked Polymers | Enhanced mechanical strength, chemical resistance | Coatings, adhesives, composites |

Application as Model Substrates in Enzymatic Mechanism Studies

The stereochemistry of this compound makes it an interesting substrate for studying the mechanisms of certain enzymes, particularly epoxide hydrolases. These enzymes play a crucial role in the detoxification of epoxides in biological systems by catalyzing their hydrolysis to the corresponding diols.

By using enantiomerically pure forms of this compound and its analogs, researchers can investigate the stereoselectivity and regioselectivity of epoxide hydrolase activity. Such studies provide valuable insights into the enzyme's active site topology and the catalytic mechanism. For example, studies on the enzymatic hydrolysis of similar aliphatic oxiranes have shown that the substitution pattern on the oxirane ring significantly influences the substrate enantioselectivity and the regioselectivity of the ring-opening. While cis-2-ethyl-3-propyloxirane has been reported to be a poor substrate for epoxide hydrolase-catalyzed hydrolysis, such investigations with this compound could further elucidate the structure-activity relationships of these enzymes.

Development of Novel Chemical Reagents and Compound Libraries

The reactivity of the epoxide ring in this compound allows for its use as a scaffold in the development of novel chemical reagents and the construction of compound libraries for drug discovery and other applications. By reacting this compound with a diverse range of nucleophiles, a library of compounds with varied functional groups and stereochemistries can be generated.

This combinatorial approach enables the rapid synthesis of a large number of distinct molecules that can be screened for desired biological or chemical properties. The core structure provided by this compound can be systematically modified to explore the chemical space around a particular pharmacophore, aiding in the identification of lead compounds for drug development or new reagents with unique reactivity.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-Methyl-3-propyloxirane, and how do natural extraction methods compare to synthetic routes?

- Methodological Answer : Synthesis typically involves epoxidation of the corresponding alkene precursor using peracids (e.g., mCPBA) under controlled conditions. Natural extraction, as demonstrated in GC-MS analysis of Artocarpus altilis leaf extracts, involves methanol extraction followed by chromatographic separation and spectral identification . Synthetic routes offer higher purity and scalability, while natural extraction is limited by low yields but valuable for studying biosynthetic pathways.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Use GC-MS for initial identification (retention time and mass fragmentation patterns) and NMR (¹H and ¹³C) for structural confirmation. For example, the methanolic extract of Artocarpus altilis revealed this compound via GC-MS peaks at specific retention times, corroborated by fragmentation ions matching its molecular weight . NMR analysis should focus on characteristic oxirane ring protons (δ 3.0–4.0 ppm) and substituent signals.

Q. How can researchers optimize reaction conditions for epoxide stability in this compound?

- Methodological Answer : Stabilize the oxirane ring by avoiding strong acids/bases and storing the compound in inert atmospheres at low temperatures. Monitor degradation via periodic FT-IR or NMR to detect ring-opening byproducts. Compare stability with structurally similar epoxides (e.g., 2-[(2-Nonylphenoxy)methyl]oxirane) to identify protective functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data, such as conflicting spectral results or unexpected reactivity?

- Methodological Answer : Apply triangulation by cross-validating data with multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR/GC-MS). For instance, discrepancies in NMR assignments can arise from dynamic effects; variable-temperature NMR or computational modeling (DFT) may clarify conformational equilibria. Refer to qualitative research frameworks for systematic contradiction analysis, such as iterative hypothesis testing and peer validation .

Q. How can the stereochemical outcomes of this compound’s ring-opening reactions be controlled for asymmetric synthesis?

- Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s catalyst) or nucleophiles with defined stereochemistry to direct ring-opening. Monitor enantiomeric excess via chiral HPLC or polarimetry. For example, analogous epoxides like 2-methyloxirane polymers have shown stereoselective reactivity under Lewis acid catalysis, providing a template for mechanistic studies .

Q. What are the computational approaches for predicting this compound’s reactivity and thermodynamic properties?

- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for ring-opening pathways (e.g., acid-catalyzed vs. nucleophilic attack). Compare with experimental kinetic data to validate models. Studies on similar compounds, such as 2-[(2-Nonylphenoxy)methyl]oxirane, highlight the role of substituent electronic effects in modulating reactivity .

Q. How can researchers investigate the bioactive potential of this compound using in vitro assays?

- Methodological Answer : Screen for antimicrobial or cytotoxic activity using standardized assays (e.g., broth microdilution for MIC determination). The compound’s identification in Artocarpus altilis—a plant with known medicinal properties—suggests prioritization of antioxidant (DPPH assay) and anti-inflammatory (COX inhibition) studies . Correlate bioactivity with structural analogs to identify pharmacophores.

Q. What advanced techniques determine the stereoisomerism of this compound in complex mixtures?

- Methodological Answer : Use chiral stationary phases in GC or HPLC for enantiomer separation. Single-crystal X-ray diffraction (as applied to methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate derivatives) provides unambiguous stereochemical assignments . Synchrotron radiation can enhance resolution for low-abundance isomers.

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.